3-(3,5-Dichlorophenyl)acrylic acid
Overview
Description
3-(3,5-Dichlorophenyl)acrylic acid is a chemical compound with the molecular formula C9H6Cl2O2 . It has a molecular weight of 217.05 .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H6Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at room temperature in a sealed, dry environment .Scientific Research Applications
Polymer Chemistry and Material Science
- Polymer Synthesis and Properties : Research by Bertran et al. (2008) explored the synthesis and properties of poly(3-thiophene-3-yl acrylic acid), a derivative of acrylic acid polymers. This study combined theoretical and experimental approaches to understand the structural and electronic properties of this polymer, particularly its solubility in polar solvents and electronic properties, which are consistent with quantum mechanical calculations Bertran et al., 2008.
Molecular Engineering and Solar Cell Applications
- Organic Sensitizers for Solar Cells : Sanghoon Kim et al. (2006) conducted a study on novel organic sensitizers, including those with cyanoacrylic acid groups, for solar cell applications. Their research showed these sensitizers, when anchored onto TiO2 film, exhibit high efficiency in photon to current conversion, which is vital for solar energy applications Sanghoon Kim et al., 2006.
Corrosion Inhibition
- Corrosion Inhibition in Metal Surfaces : Baskar et al. (2014) explored the use of photo-cross-linkable polymers, derived from acrylic acid, as corrosion inhibitors for mild steel in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial Baskar et al., 2014.
Bioanalytical Applications
- Micropatterning for Biomedical Applications : Yuli Wang et al. (2005) investigated a photografting method to micropattern covalent surface modifications on poly(dimethylsiloxane) using acrylic acid. This method has potential applications in cell culture and immunoassays, demonstrating the versatility of acrylic acid derivatives in bioanalytical settings Yuli Wang et al., 2005.
Optoelectronics and Nonlinear Optical Materials
- Study of Optoelectronic Properties : Fonkem et al. (2019) conducted a study on 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, an important dye in DSSC (Dye-Sensitized Solar Cells), to understand its structural, optoelectronic, and thermodynamic properties. Their findings suggest that this compound is a promising candidate for nonlinear optical materials Fonkem et al., 2019.
Green Chemistry and Sustainable Production
- Acrylic Acid Production in Escherichia coli : Oliveira et al. (2019) explored the bio-based production of acrylic acid in Escherichia coli, identifying potential pathways and targets for optimizing yields. This research contributes to sustainable methods of producing economically important chemicals Oliveira et al., 2019.
Safety and Hazards
The safety information for 3-(3,5-Dichlorophenyl)acrylic acid indicates that it may cause skin irritation and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
(E)-3-(3,5-dichlorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKSYRZNDJQTJQ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-21-6 | |
Record name | 2-Propenoic acid, 3-(3,5-dichlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090418216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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